

# Key literature and studies on 1,4-Dibromobutane-d8

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## Compound of Interest

Compound Name: 1,4-Dibromobutane-d8

Cat. No.: B120142

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An In-depth Technical Guide to **1,4-Dibromobutane-d8**

## Introduction

**1,4-Dibromobutane-d8** (Deuterated 1,4-Dibromobutane) is the isotopically labeled form of 1,4-Dibromobutane, where all eight hydrogen atoms have been replaced with deuterium. This stable, non-radioactive isotope labeling makes it an invaluable tool in various scientific fields, particularly for researchers, scientists, and drug development professionals. Deuterium labeling provides a subtle yet powerful modification that allows molecules to be used as tracers or internal standards in quantitative analyses without significantly altering their chemical properties or biological activity.<sup>[1][2]</sup>

The primary applications of **1,4-Dibromobutane-d8** include its use as an intermediate in the synthesis of other deuterated molecules and as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).<sup>[3]</sup> In drug development, deuterated compounds are increasingly utilized to study and modify the pharmacokinetic and metabolic profiles of drug candidates, leveraging the kinetic isotope effect to enhance metabolic stability.<sup>[3][4][5][6]</sup> This guide provides a comprehensive overview of the key literature, physicochemical properties, synthesis protocols, and applications of **1,4-Dibromobutane-d8**.

## Physicochemical and Spectroscopic Data

The physical and chemical properties of **1,4-Dibromobutane-d8** are summarized below. This data is critical for its proper handling, storage, and application in experimental settings.

## Quantitative Data Summary

Property	Value	Source(s)
Molecular Formula	C <sub>4</sub> D <sub>8</sub> Br <sub>2</sub>	[7]
Molecular Weight	223.96 g/mol	[3][7][8]
CAS Number	68375-92-8	[7][8]
Appearance	Colorless to light yellow liquid	[3]
Density	1.942 g/mL at 25 °C	[9]
Boiling Point	199-198 °C; 63-65 °C/6 mmHg	[9][10]
Melting Point	-20 °C	[9]
Refractive Index (n <sub>20/D</sub> )	1.516	[9]
Isotopic Purity	98 - 99 atom % D	[9][11]
Mass Shift (vs. non-deuterated)	M+8	[9]

## Spectroscopic Profile

While detailed published spectra for **1,4-Dibromobutane-d8** are scarce, its expected spectroscopic characteristics can be inferred from its structure and data available for its non-deuterated analog.

- <sup>1</sup>H NMR: The spectrum is expected to be silent, with no significant signals due to the 98-99% deuterium incorporation.[9][11]
- <sup>13</sup>C NMR: The spectrum would show two signals for the two distinct carbon environments (C1/C4 and C2/C3). Due to coupling with deuterium (a spin-1 nucleus), these signals would appear as multiplets. For the non-deuterated analog, the chemical shifts are approximately  $\delta$  = 33.5 ppm (C1/C4) and  $\delta$  = 30.5 ppm (C2/C3) in CDCl<sub>3</sub>.

- Mass Spectrometry (MS): The key feature is a molecular ion peak that is 8 mass units higher than that of the non-deuterated compound.[9] The fragmentation pattern would be influenced by the presence of two bromine atoms, leading to characteristic isotopic patterns for bromine ( $^{79}\text{Br}$  and  $^{81}\text{Br}$ ).

## Synthesis and Experimental Protocols

The most commonly cited synthesis of **1,4-Dibromobutane-d8** involves the ring-opening of deuterated tetrahydrofuran (THF-d8) using hydrobromic acid, which is generated in situ from sodium bromide and sulfuric acid.[10]

### Synthesis from Tetrahydrofuran-d8

This protocol achieves a high yield of 87.8%.[10]

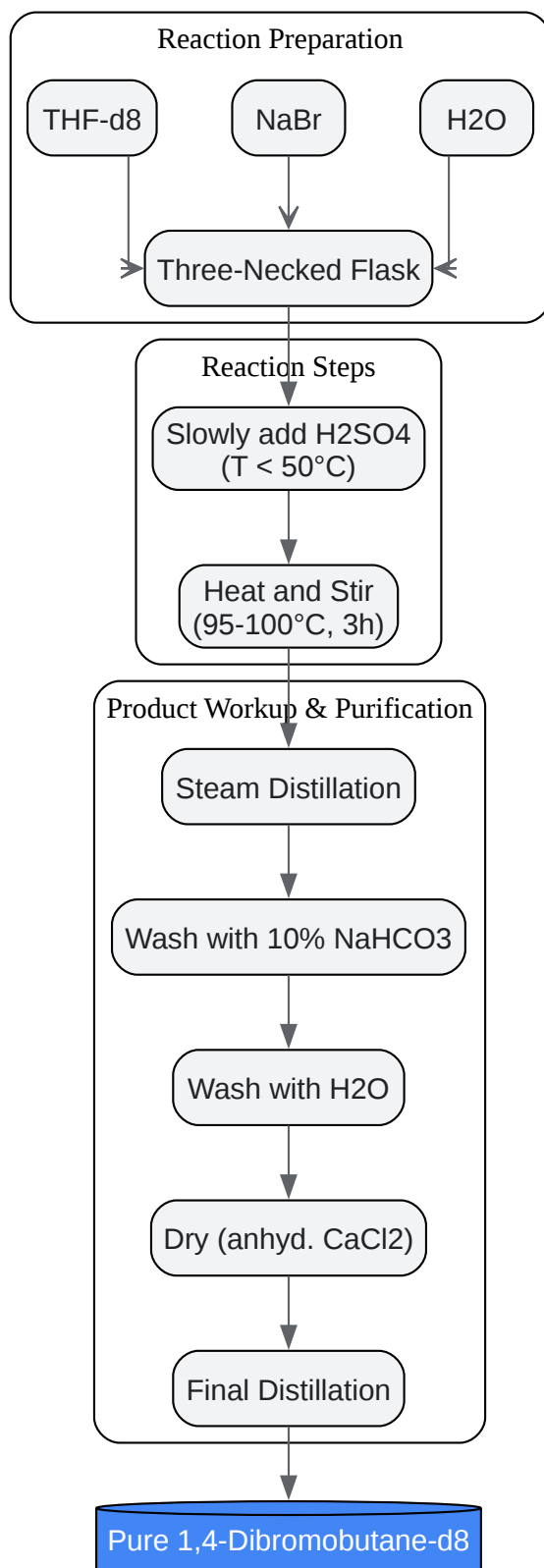
Reactants:

- Tetrahydrofuran-d8 (13 ml, 0.16 mol)
- Sodium bromide (52 g, 0.51 mol)
- Concentrated sulfuric acid (48 ml, 0.88 mol)
- Water (50 ml)

Experimental Protocol:

- Reaction Setup: Add 13 ml of freshly distilled tetrahydrofuran-d8, 52 g of sodium bromide, and 50 ml of water to a 250 ml three-necked flask equipped with a stirrer.
- Acid Addition: While stirring, slowly add 48 ml of concentrated sulfuric acid. The temperature should be carefully controlled to remain below 50°C. The formation of crystals and a yellowing of the mixture will be observed.
- Reflux: Heat the reaction mixture in an oil bath, maintaining the temperature between 95-100°C with continuous stirring for 2.5-3 hours.

- Product Isolation: Isolate the crude **1,4-Dibromobutane-d8** from the reaction mixture via steam distillation.
- Purification:
  - Wash the distilled product with a 10% sodium bicarbonate solution until neutral.
  - Perform a final wash with water.
  - Dry the organic layer over anhydrous calcium chloride.
- Final Distillation: Purify the final product by distillation to yield 30.3 g of pure **1,4-Dibromobutane-d8** (87.8% yield).[\[10\]](#)



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Synthesis workflow for **1,4-Dibromobutane-d8**.

## Key Applications in Research and Drug Development

**1,4-Dibromobutane-d8** serves as a versatile tool in both synthetic chemistry and biomedical research.

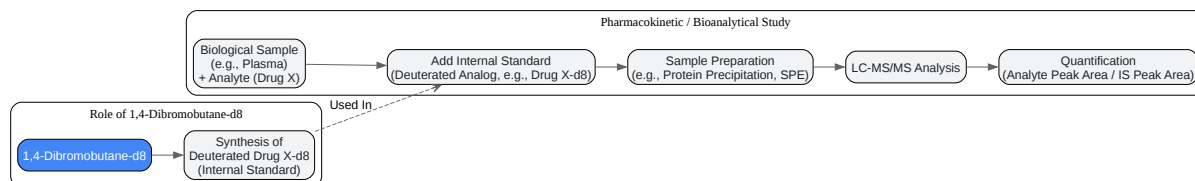
### Synthetic Intermediate

As a bifunctional electrophile, **1,4-Dibromobutane-d8** is used as a building block for synthesizing more complex deuterated molecules. It can be used to introduce a deuterated four-carbon chain into a target structure. In the pharmaceutical industry, its non-deuterated analog is used to manufacture compounds like theophylline and various cough suppressants. [\[10\]](#)

### Tracer and Internal Standard

The most significant application for the target audience is its use as a tracer and internal standard in quantitative analytical methods. [\[3\]](#)

- **Internal Standard:** In LC-MS or GC-MS based bioanalysis, a known quantity of **1,4-Dibromobutane-d8** can be added to a sample (e.g., plasma, urine) containing the non-deuterated analog (the analyte). Since the deuterated standard co-elutes with the analyte and has nearly identical ionization efficiency but a different mass, it allows for precise and accurate quantification by correcting for variations in sample preparation and instrument response. [\[3\]](#)
- **Tracer in Metabolic Studies:** Deuterium-labeled compounds are used to trace the metabolic fate of molecules in vitro and in vivo. [\[1\]](#)[\[3\]](#) While 1,4-Dibromobutane itself is not a drug, it serves as a precursor for deuterated drug candidates. The use of deuterium can slow down metabolism at specific sites by leveraging the kinetic isotope effect (C-D bonds are stronger than C-H bonds), potentially improving a drug's half-life and reducing toxic metabolites. [\[5\]](#)[\[6\]](#)



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Application of deuterated compounds in bioanalysis.

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## References

- 1. Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. isotope.bocsci.com [isotope.bocsci.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Deuterated reagents in multicomponent reactions to afford deuterium-labeled products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions [mdpi.com]
- 7. usbio.net [usbio.net]

- 8. 1,4-Dibromobutane-d8 | C<sub>4</sub>H<sub>8</sub>Br<sub>2</sub> | CID 16213228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1,4-Dibromobutane-d8 D 98atom 68375-92-8 [sigmaaldrich.com]
- 10. Page loading... [guidechem.com]
- 11. scbt.com [scbt.com]
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